molecular formula C28H39ClN6O6 B12424631 MC-Val-Cit-PAB Linker 1

MC-Val-Cit-PAB Linker 1

Cat. No.: B12424631
M. Wt: 591.1 g/mol
InChI Key: TUMQZNBKSWFFAZ-SQJMNOBHSA-N
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Description

Molecular Composition

The MC-Val-Cit-PAB linker is a tripartite molecule comprising three functional segments:

  • Maleimidocaproyl (MC) Group : A six-carbon spacer with a maleimide moiety that facilitates covalent conjugation to cysteine residues on antibodies.
  • Valine-Citrulline (Val-Cit) Dipeptide : A protease-cleavable sequence sensitive to cathepsin B, which is overexpressed in tumor lysosomes.
  • p-Aminobenzylcarbamate (PAB) Self-Immolative Spacer : A benzene-based group that undergoes 1,6-elimination after dipeptide cleavage, releasing the payload.

A summary of its structural properties is provided in Table 1.

Table 1: Structural and Physicochemical Properties of MC-Val-Cit-PAB

Property Value Source
Molecular Formula C₂₈H₄₀N₆O₇
Molecular Weight 572.65–572.7 g/mol
IUPAC Name N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Key Synonyms MC-Val-Cit-PAB-OH, ML-Val-Cit-PAB, EOS-60616

The maleimide group’s reactivity ensures efficient antibody conjugation, while the Val-Cit-PAB sequence enables tumor-specific payload release.

Nomenclature and Synonyms

The linker’s name follows a systematic convention:

  • MC : Denotes the maleimidocaproyl group.
  • Val-Cit : Refers to the valine and citrulline dipeptide.
  • PAB : Indicates the p-aminobenzylcarbamate spacer.

Alternative names, such as L-Ornithinamide, N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl], highlight its peptide backbone and functional groups.

Historical Development in Antibody-Drug Conjugate (ADC) Technology

Early ADC Linkers and Limitations

First-generation ADCs relied on simple disulfide or hydrazone linkers, which suffered from premature cleavage in plasma and off-target toxicity. The introduction of peptide-based linkers in the 2000s, such as Val-Cit, addressed these issues by leveraging tumor-specific proteases for controlled payload release. However, early Val-Cit platforms faced challenges:

  • Hydrophobicity : High drug-to-antibody ratios (DAR > 4) led to aggregation and rapid clearance.
  • Enzymatic Vulnerability : Cleavage by carboxylesterase (Ces1C) and human neutrophil elastase (HNE) caused systemic payload release, contributing to neutropenia.

Development of MC-Val-Cit-PAB

The MC-Val-Cit-PAB linker emerged in the 2010s as a refined iteration of the Val-Cit platform. Key innovations included:

  • Maleimidocaproyl Group : Improved conjugation efficiency and stability compared to earlier thiourea-based linkers.
  • PAB Spacer : Enabled self-immolation, reducing reliance on precise enzymatic cleavage of the Val-Cit bond.

Pfizer’s landmark 2015 study highlighted the linker’s susceptibility to Ces1C, prompting further optimization. Subsequent iterations incorporated hydrophilic residues like glutamic acid to reduce aggregation and enzymatic interference, though MC-Val-Cit-PAB remained a benchmark for stability studies.

Milestones and Advancements

  • 2012 : First synthesis and characterization of MC-Val-Cit-PAB, as documented in PubChem (CID 57544445).
  • 2018 : BPS Bioscience standardized MC-Val-Cit-PAB-MMAE as a reference ADC precursor, validating its compatibility with monomethyl auristatin E (MMAE) payloads.
  • 2024 : ACS publications highlighted the linker’s role in exolinker designs, which reposition the cleavage site to enhance stability.

Role in Targeted Drug Delivery Systems

Mechanism of Action

The linker’s functionality hinges on three stages:

  • Conjugation : Maleimide reacts with antibody cysteine residues, achieving a DAR of 3–4 without significant aggregation.
  • Systemic Stability : The Val-Cit sequence resists plasma proteases, minimizing premature release.
  • Tumor-Specific Cleavage : Cathepsin B in tumor lysosomes cleaves Val-Cit, triggering PAB self-immolation and payload release.

Stability and Cleavage Kinetics

In vitro studies demonstrate that <10% of MC-Val-Cit-PAB-MMAE releases payload after 72 hours in human plasma, compared to >30% for non-cleavable linkers. The PAB spacer’s 1,6-elimination rate (t₁/₂ = 2–4 hours in lysosomal conditions) ensures rapid payload diffusion post-cleavage.

Comparative Efficacy

MC-Val-Cit-PAB-based ADCs exhibit:

  • Higher DAR Tolerance : Stable conjugation at DAR 4 vs. DAR 2–3 for hydrazone linkers.
  • Reduced Off-Target Toxicity : 50% lower neutropenia incidence compared to Val-Cit linkers without PAB spacers.

Properties

Molecular Formula

C28H39ClN6O6

Molecular Weight

591.1 g/mol

IUPAC Name

N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25+/m0/s1

InChI Key

TUMQZNBKSWFFAZ-SQJMNOBHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB Linker 1 involves several steps:

    Formation of the Maleimidocaproyl Group: This step involves the reaction of maleic anhydride with caprolactam to form maleimidocaproyl.

    Attachment of Valine and Citrulline: Valine and citrulline are sequentially attached to the maleimidocaproyl group through peptide bond formation.

    Incorporation of p-Aminobenzyl Spacer: The p-aminobenzyl spacer is then attached to the citrulline residue.

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient and scalable production of the linker. The process involves the stepwise addition of amino acids to a growing peptide chain, followed by purification and characterization of the final product .

Chemical Reactions Analysis

Enzymatic Cleavage Mechanism

Linker 1 is designed for cathepsin B-mediated cleavage, enabling targeted payload release in lysosomal environments:

  • Proteolytic Activation : Cathepsin B cleaves the Val-Cit amide bond, triggering a 1,6-elimination of the PABOH spacer and releasing the payload (e.g., MMAE) .

  • Kinetics : Plasma stability studies show half-lives of 6.0 days (mice) and 9.6 days (monkeys) , though premature cleavage by carboxylesterase Ces1C and neutrophil elastase (NE) remains a limitation .

Table 2: Enzymatic Susceptibility

EnzymeCleavage SiteImpact on ADC Stability
Cathepsin BVal-Cit bondDesigned payload release
Carboxylesterase Ces1CVal-Cit bondPremature release
Neutrophil ElastaseCit-PAB bondOff-target toxicity

Stability and Degradation Pathways

Linker 1’s stability is influenced by both chemical and enzymatic factors:

  • Chemical Hydrolysis : The PAB carbamate bond is stable at pH 7.4 but undergoes slow hydrolysis in acidic lysosomal environments (pH 4.5–5.0) .

  • Oxidative Degradation : Maleimide groups are susceptible to thiol-exchange reactions in plasma, though this is mitigated by conjugation strategies .

Critical Data Points :

  • Plasma Stability : >90% intact after 7 days in human plasma .

  • Aggregation Risk : High hydrophobicity limits drug-antibody ratios (DAR) to 3–4 .

Modifications to Enhance Reactivity

Recent advances address Linker 1’s limitations through structural redesign:

  • Exo-Cleavable Linkers : Repositioning the cleavable peptide to the exo-PAB position improves enzymatic resistance and DAR capacity (up to 6) .

  • Hydrophilic Additives : Incorporating PEG or polysarcosine reduces aggregation without compromising cleavage efficiency .

Table 3: Comparative Performance of Modified Linkers

ParameterTraditional Linker 1Exo-Linker Design
DAR Capacity3–46–8
Plasma Half-Life6.0–9.6 days>14 days
Ces1C ResistanceLowHigh

Scientific Research Applications

The Mc-Val-Cit-PABOH linker (compound 1 ) is a cathepsin B cleavable dipeptide frequently used in antibody-drug conjugates (ADCs) . ADCs combine cytotoxic payloads with monoclonal antibodies using chemical linkers . The Val-Cit dipeptide linker is commercially available, but at a high price (approximately $2,500/g) .

Scientific Research Applications

ADCs and Tumor Regression Cleavable ADCs, such as those with an enzyme-cleavable mc-Val-Cit-Paba linker, have shown significant tumor regression . For example, trastuzumab-28, an ADC with a mc-Val-Cit-Paba linker, showed tumor regression in vivo in the HCC1954 human breast carcinoma model, compared to ADCs using noncleavable linkers . This indicates that payloads containing basic nitrogen groups can be effectively used as part of an ADC when combined with a cleavable linker .

Linker Chemistry Advances The Mc-Val-Cit-PABOH linker's mechanism of action relies on cathepsin B-mediated proteolysis following ADC endocytosis by target tumor cells, ensuring immediate payload release . A study introduced an exolinker approach, repositioning the cleavable peptide linker at the exo position of the p-aminobenzylcarbamate moiety, as an advancement over conventional linear linkers . This design incorporates hydrophilic glutamic acid, addressing the limitations of the Val-Cit platform and improving the ADC in vivo profiles .

Overcoming Limitations of Val-Cit Linkers The conventional valine-citrulline (Val-Cit) linker is associated with several inherent drawbacks, including hydrophobicity-induced aggregation, a limited drug–antibody ratio (DAR), and premature payload release .

Improving ADC Stability Researchers have explored modifications to improve the stability and efficacy of Val-Cit linkers . One approach involves designing linkers that are stable in mouse plasma, crucial due to the extensive use of xenograft mouse models in ADC preclinical research . Singh et al. designed a triglycyl peptide linker (CX) for ADCs with maytansinoid (DM1) as the payload . This linker showed high stability in mouse plasma, comparable to that of SMCC-DM1-containing ADCs .

Synthesis and Production A modified route has been developed for the synthesis of the cathepsin B cleavable Val-Cit dipeptide linker 1 , widely used in ADCs . The improved method is straightforward, consistent, and scalable, affording the Val-Cit dipeptide linker 1 with exclusive diastereoselectivity, thus eliminating potential racemization issues associated with the citrulline stereogenic center . In one instance, over 1 g of compound 1 was synthesized in a single batch with an overall yield of 50%, and intermediates 8 and 10 were prepared in 3 g batches, with overall yields of 55% and 65%, respectively . Similar yields have been obtained through repeated syntheses (x10) .

Data Table: Linker Stabilities and Enzyme Interactions

Linker TypeEnzyme Cleavage SpecificityStability in PlasmaHydrophobicityDrug-Antibody Ratio (DAR)
Mc-Val-Cit-PABOHCathepsin BHighHigh3-4
cBu-Cit-containingCathepsin BNot specifiedNot specifiedNot specified
Triglycyl (CX-DM1)Not specifiedHigh (in mice)Not specifiedNot specified
Glu-Glu-Val-Cit (EEVC)Not specifiedImprovedLowHigher (potential)

Mechanism of Action

The mechanism of action of MC-Val-Cit-PAB Linker 1 involves the following steps:

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Overcoming Resistance : MC-Val-Cit-PAB restored sensitivity in T-DM1-resistant gastric cancer models by enabling cathepsin B-mediated payload release .
  • Toxicity Profile : MMAE’s narrow therapeutic window limits DAR to ≤4, whereas SMCC-based ADCs tolerate higher DARs (e.g., T-DM1: DAR 3.5) .
  • Combination Therapy : MC-Val-Cit-PAB-based ADCs are being tested with immune checkpoint inhibitors (e.g., atezolizumab) to enhance antitumor immunity .

Q & A

Q. What is the enzymatic mechanism underlying MC-Val-Cit-PAB cleavage in target cells, and how does this influence ADC therapeutic efficacy?

MC-Val-Cit-PAB is cleaved by lysosomal proteases such as cathepsin B in tumor cells, releasing the cytotoxic payload (e.g., MMAE or MMAF). This enzymatic cleavage depends on the linker's sensitivity to proteolytic activity, which is validated using fluorogenic substrate assays or mass spectrometry to track cleavage kinetics . Optimizing the valine-citrulline dipeptide sequence enhances protease specificity, reducing off-target toxicity .

Q. How does the structural configuration of MC-Val-Cit-PAB contribute to its role as a cleavable linker in ADCs?

The linker incorporates a valine-citrulline (Val-Cit) dipeptide sequence, which is selectively recognized by cathepsin B, and a self-immolative para-aminobenzyl (PAB) group that facilitates payload release. This structure ensures stability in circulation while enabling rapid drug release in lysosomes. Computational modeling (e.g., molecular dynamics simulations) and comparative studies with non-cleavable linkers (e.g., SMCC) demonstrate its superior tumor-specific activation .

Q. What methodologies are used to quantify linker stability and payload release efficiency in preclinical models?

  • Stability assays : Incubate ADCs in human plasma at 37°C and measure intact linker-drug concentration over time via LC-MS/MS .
  • Cleavage efficiency : Use tumor cell lysates or recombinant cathepsin B to simulate lysosomal conditions, followed by HPLC quantification of released payload .
  • In vivo validation : Track pharmacokinetics (e.g., serum half-life) and tumor drug concentrations using radiolabeled ADCs or imaging agents .

Q. Why is cathepsin B the primary enzyme targeted for MC-Val-Cit-PAB cleavage, and how does tumor heterogeneity affect this process?

Cathepsin B is overexpressed in tumor lysosomes and exhibits high catalytic activity toward the Val-Cit sequence. However, intertumoral variability in cathepsin B expression can lead to inconsistent payload release. Researchers address this by profiling cathepsin B levels in patient-derived xenografts (PDXs) and correlating them with ADC efficacy using immunohistochemistry or RNA sequencing .

Advanced Research Questions

Q. How can researchers resolve contradictions between linker stability in circulation and efficient payload release in target cells?

Balancing stability and cleavage efficiency requires iterative structural modifications, such as introducing steric hindrance groups to prevent premature cleavage or optimizing the dipeptide sequence (e.g., Val-Cit) for enhanced protease specificity. Comparative studies using in vitro plasma stability assays (measuring linker half-life) and lysosomal cleavage efficiency assays (e.g., cathepsin B enzymatic kinetics) are critical. Data from such studies should be analyzed using pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict therapeutic windows .

Q. What experimental strategies are employed to compare MC-Val-Cit-PAB with novel linker technologies (e.g., exo-linkers or non-peptide platforms)?

  • Head-to-head efficacy studies : Evaluate ADC potency in PDX models with varying antigen expression and lysosomal protease activity .
  • Toxicity profiling : Compare maximum tolerated doses (MTDs) and off-target effects in non-human primates .
  • Biophysical characterization : Use surface plasmon resonance (SPR) to assess linker-antibody binding affinity and aggregation propensity .

Q. How can the bystander effect of MC-Val-Cit-PAB-based ADCs be systematically validated in heterogeneous tumors?

The bystander effect—where released payload diffuses to neighboring antigen-negative cells—is assessed using co-culture models (e.g., antigen-positive and antigen-negative cells labeled with fluorescent markers). Quantify payload diffusion via confocal microscopy or mass spectrometry imaging. In vivo, use dual-flank tumor models to measure antitumor activity in both ADC-targeted and bystander tumors .

Q. What computational tools are leveraged to optimize the drug-to-antibody ratio (DAR) for MC-Val-Cit-PAB-based ADCs?

Molecular docking simulations predict conjugation sites on the antibody that minimize interference with antigen binding. Stochastic PK/PD models integrate DAR, linker cleavage rates, and tumor penetration depth to identify optimal DAR values (typically 2–4). Experimental validation involves synthesizing ADCs with incremental DARs and testing efficacy/toxicity in syngeneic models .

Q. How do researchers address batch-to-batch variability in MC-Val-Cit-PAB conjugation efficiency during ADC manufacturing?

Implement quality-by-design (QbD) approaches:

  • Use hydrophobic interaction chromatography (HIC) to monitor conjugation homogeneity .
  • Apply machine learning to analyze historical batch data and identify critical process parameters (e.g., pH, reaction time) .

Q. What biomarkers are predictive of resistance to MC-Val-Cit-PAB-based ADCs, and how are they identified?

Resistance mechanisms include downregulation of cathepsin B or lysosomal dysfunction. Proteomic profiling of resistant tumor cells (via LC-MS/MS) and CRISPR-Cas9 screens identify compensatory pathways (e.g., upregulated drug efflux pumps). Combinatorial therapies with lysosomal enhancers (e.g., chloroquine) are tested to overcome resistance .

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